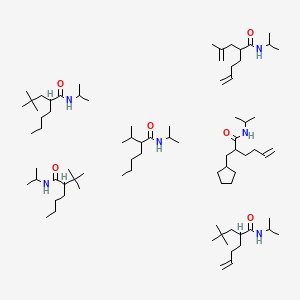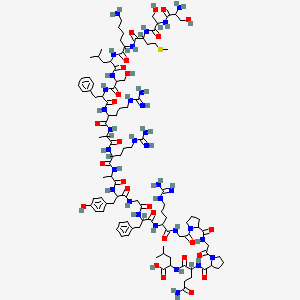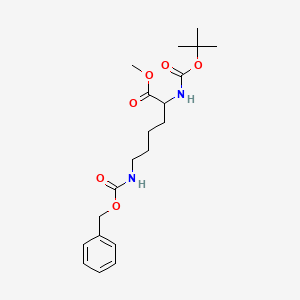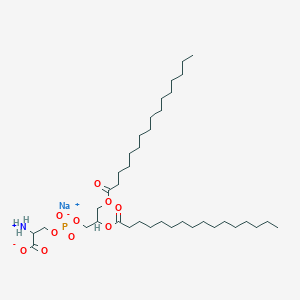![molecular formula C20H19ClF3N B13397633 1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B13397633.png)
1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride is a chemical compound with the molecular formula C20H18F3N.ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has significant importance in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride typically involves the reaction of 1-naphthylamine with 3-(trifluoromethyl)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated compounds, sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cinacalcet: A drug that acts as a calcimimetic and is used to treat secondary hyperparathyroidism.
1-(1-Naphthyl)ethylamine: A related compound used in organic synthesis and as a chiral derivatization reagent.
Uniqueness
1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and pharmaceutical research .
Properties
Molecular Formula |
C20H19ClF3N |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H18F3N.ClH/c1-14(18-11-5-8-16-7-2-3-10-19(16)18)24-13-15-6-4-9-17(12-15)20(21,22)23;/h2-12,14,24H,13H2,1H3;1H |
InChI Key |
ZNJSHPLNLWRJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)

![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)




![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)


![2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13397601.png)
![1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B13397615.png)
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13397635.png)
